

An In-depth Technical Guide to (-)-Dihydroguaiaretic Acid: Structure, Stereoisomers, and Biological Activity

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Compound of Interest

Compound Name: (-)-Dihydroguaiaretic acid

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Introduction

(-)-Dihydroguaiaretic acid, more commonly known as nordihydroguaiaretic acid (NDGA), is a lignan found in the creosote bush (*Larrea tridentata*). This polyphenolic compound has garnered significant interest in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the structure of **(-)-dihydroguaiaretic acid**, its stereoisomers, and its interactions with key signaling pathways.

Chemical Structure and Stereoisomers

Nordihydroguaiaretic acid is a symmetrical molecule with the chemical formula $C_{18}H_{22}O_4$ and a molecular weight of approximately 302.36 g/mol. [1][2] Its IUPAC name is 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis-1,2-benzenediol. The structure features two catechol rings linked by a four-carbon chain with two methyl groups at the C2 and C3 positions.

The presence of two chiral centers at C2 and C3 of the butane chain gives rise to three stereoisomers: a pair of enantiomers and a meso compound.

- **Enantiomers:** These are non-superimposable mirror images of each other. They are optically active, rotating plane-polarized light in opposite directions. The levorotatory enantiomer is

denoted as **(-)-dihydroguaiaretic acid**, and the dextrorotatory as **(+)-dihydroguaiaretic acid**.

- **Meso Compound:** This stereoisomer has a plane of symmetry and is therefore achiral and optically inactive. The meso form of dihydroguaiaretic acid is also known as masoprocol.^[1]

The absolute configuration of the chiral centers determines the specific stereoisomer. While the meso form has an (R,S) or (S,R) configuration, the enantiomers are (R,R) and (S,S). The specific rotation of plane-polarized light distinguishes the enantiomers, with the (-) form rotating light to the left (levorotatory) and the (+) form to the right (dextrorotatory).

Physicochemical and Biological Properties

The stereochemistry of dihydroguaiaretic acid can influence its physical and biological properties. While data for the individual enantiomers are not extensively reported in readily available literature, the properties of the commonly used mixture or the meso form are documented.

Property	Value	References
Molecular Formula	C ₁₈ H ₂₂ O ₄	[1][2]
Molecular Weight	302.36 g/mol	[2]
Melting Point	184-186 °C (for the mixture)	
Boiling Point	526.5 °C	
Flash Point	247.8 °C	
Solubility	Soluble in DMSO and ethanol (100 mg/ml)	[2]
IC ₅₀ (FGFR1)	~1.4 µM (for an analog)	
IC ₅₀ (H-69 small cell lung cancer)	~3-5 µM	

Experimental Protocols

Synthesis of Nordihydroguaiaretic Acid (General Method)

A common synthetic route to nordihydroguaiaretic acid involves the demethylation of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.

Materials:

- 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane
- 47% Hydrobromic acid
- Nitrogen gas
- Acetic acid (45%)

Procedure:

- To a reaction flask, add 17.92 g (50 mmol) of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.
- Under a nitrogen atmosphere, add 110 mL of 47% aqueous hydrobromic acid.
- Seal the reaction vessel and heat to 126 °C with magnetic stirring for 10 hours.
- After the reaction is complete, cool the mixture to 0-5 °C and stir overnight.
- Dilute the reaction mixture with 300 mL of water while stirring, which will cause a solid to precipitate.
- Collect the precipitated solid by suction filtration and wash the filter cake with 50 mL of water.
- Recrystallize the crude product from 45% acetic acid to obtain needle-like crystals.
- Dry the purified product under reduced pressure at 65 °C for 4 hours. This procedure typically yields a product with a purity of over 99% as determined by HPLC.

Separation of Stereoisomers (General Approach)

The separation of the stereoisomers of dihydroguaiaretic acid (the meso form and the two enantiomers) can be achieved using chiral high-performance liquid chromatography (HPLC).

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

General HPLC Method for Dihydroguaiaretic Acid Analysis: A reverse-phase HPLC method can be used for the analysis of nordihydroguaiaretic acid.

- Column: Newcrom R1 HPLC column.[\[3\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[\[3\]](#)
- Detection: UV detector at an appropriate wavelength.

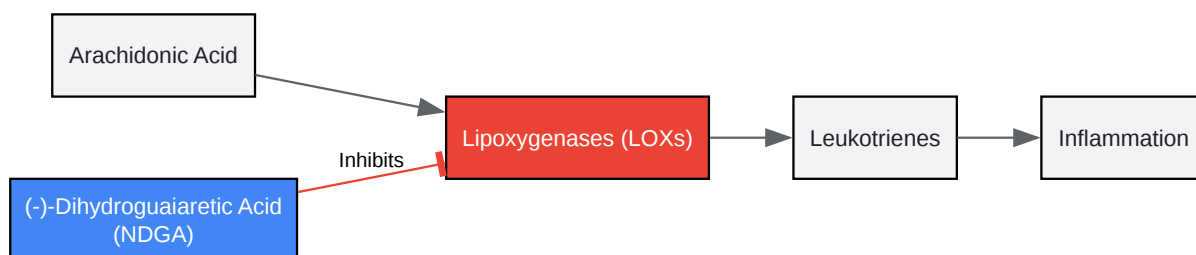
For preparative separation of stereoisomers, a chiral column would be required, and the method would need to be optimized for resolution and loading capacity. Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol).

Signaling Pathways and Mechanisms of Action

Nordihydroguaiaretic acid exerts its biological effects by modulating various signaling pathways. Its primary mechanisms of action include the inhibition of lipoxygenase and receptor tyrosine kinases.

Inhibition of Lipoxygenase Pathway

NDGA is a well-established inhibitor of lipoxygenases (LOXs), enzymes that play a crucial role in the metabolism of arachidonic acid to produce inflammatory mediators such as leukotrienes. By inhibiting LOXs, NDGA reduces the production of these pro-inflammatory molecules, contributing to its anti-inflammatory effects.

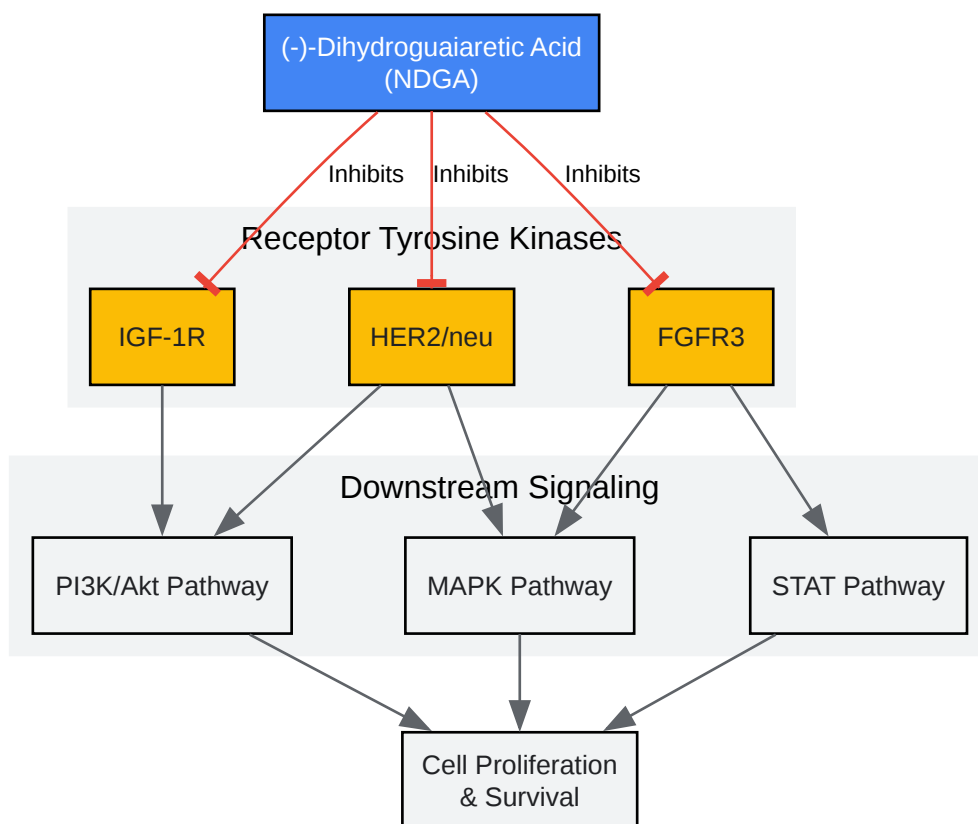


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Caption: Inhibition of the Lipoxygenase Pathway by **(-)-Dihydroguaiaretic Acid**.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to inhibit the activity of several receptor tyrosine kinases (RTKs) that are often overactive in cancer cells. These include the Insulin-like Growth Factor-1 Receptor (IGF-1R), Human Epidermal Growth Factor Receptor 2 (HER2/neu), and Fibroblast Growth Factor Receptor 3 (FGFR3). Inhibition of these receptors blocks downstream signaling cascades that promote cell proliferation, survival, and migration.



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Caption: Inhibition of Receptor Tyrosine Kinase Signaling by **(-)-Dihydroguaiaretic Acid**.

Conclusion

(-)-Dihydroguaiaretic acid is a fascinating natural product with a rich stereochemistry and a diverse range of biological activities. Its ability to inhibit key inflammatory and oncogenic signaling pathways makes it a promising lead compound for the development of new therapeutic agents. Further research into the specific activities of its individual stereoisomers and the development of efficient separation and synthetic protocols will be crucial for fully realizing its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

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